![molecular formula C8H14N2O2 B012532 (R)-tert-butyl 1-cyanoethylcarbamate CAS No. 100927-09-1](/img/structure/B12532.png)
(R)-tert-butyl 1-cyanoethylcarbamate
Overview
Description
(R)-tert-butyl 1-cyanoethylcarbamate is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Biological Activity
(R)-tert-Butyl 1-cyanoethylcarbamate (CAS No. 100927-09-1) is a synthetic compound with notable applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄N₂O₂
- Molecular Weight : 170.209 g/mol
- CAS Number : 100927-09-1
- Purity : >99% ee
This compound acts primarily as an enzyme inhibitor. Its mechanism involves:
- Enzyme Interaction : The compound binds to specific active sites on enzymes, inhibiting their activity. This is crucial in pathways where enzyme modulation can affect disease progression.
- Biological Targets : It has been shown to interact with serine proteases, which are involved in various physiological processes including digestion and immune response.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
1. Enzyme Inhibition Studies
A study evaluated the inhibitory effects of this compound on various serine proteases. The results indicated a significant reduction in enzyme activity, highlighting its potential as a therapeutic agent in conditions where protease activity is dysregulated.
- Findings :
- IC₅₀ values were determined for different proteases, demonstrating effective inhibition at low concentrations.
- The compound showed a dose-dependent response, confirming its potential utility in drug design.
2. Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against several bacterial strains, suggesting that it could be developed into a novel antimicrobial agent.
- Results :
- Minimum inhibitory concentrations (MICs) were established for various pathogens.
- Comparative studies with existing antibiotics showed promising results, indicating its potential role in treating resistant bacterial infections.
3. Cytotoxicity in Cancer Research
The cytotoxic effects of this compound were investigated in human cancer cell lines. The compound exhibited selective toxicity, sparing normal cells while effectively inducing apoptosis in cancerous cells.
- Observations :
- Flow cytometry analysis revealed increased apoptotic markers in treated cancer cells.
- The compound's mechanism appears to involve the activation of intrinsic apoptotic pathways.
Scientific Research Applications
Synthesis of Protected Amines
(R)-tert-butyl 1-cyanoethylcarbamate is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is vital for creating compounds with enhanced stability and reactivity for further chemical transformations.
Synthesis of Functionalized Pyrroles
The compound serves as a key reagent in the synthesis of tetra-substituted pyrroles, particularly those functionalized at the C-3 position with ester or ketone groups. This application is significant in the development of pharmaceuticals and agrochemicals.
Intermediate in Lactam Synthesis
It acts as an important intermediate in the synthesis of lactams, which are essential in the production of various drugs and biologically active compounds. The ability to synthesize lactams efficiently can lead to advancements in medicinal chemistry.
Crystallography Studies
The compound has been employed in crystallography studies to understand molecular interactions and solid-state properties. Such studies are crucial for drug design and material science.
Case Study 1: Enzyme Inhibition Studies
In a study examining enzyme inhibition, this compound was shown to effectively inhibit a specific enzyme involved in metabolic pathways related to cancer cell proliferation. The binding affinity and kinetics were characterized, providing insights into potential therapeutic applications.
Case Study 2: Synthesis Pathway Optimization
Research focused on optimizing the synthetic pathway for N-Boc-protected anilines using this compound demonstrated a significant increase in yield when varying reaction conditions such as temperature and catalyst concentration. This optimization is critical for industrial applications where efficiency and cost-effectiveness are paramount.
Summary Table of Applications
Application Area | Description | Significance |
---|---|---|
Protected Amines Synthesis | Used in palladium-catalyzed reactions | Enhances stability for further reactions |
Functionalized Pyrrole Synthesis | Key reagent for creating tetra-substituted pyrroles | Important for pharmaceuticals |
Lactam Synthesis | Acts as an intermediate | Vital for drug development |
Crystallography | Employed in studies of molecular interactions | Aids in drug design |
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyanoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420477 | |
Record name | (R)-tert-butyl 1-cyanoethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100927-09-1 | |
Record name | (R)-tert-butyl 1-cyanoethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.